3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid
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Overview
Description
3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a cyclohexene group and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyclohexene group.
Cyclohex-1-en-1-yl derivatives: Lacks the thiophene ring.
Other thiophene derivatives: Such as 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.
Uniqueness
3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid is unique due to the presence of both a cyclohexene group and a thiophene ring, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C11H12O2S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,12,13) |
InChI Key |
AZUPKMDWTPQSBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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